molecular formula C15H24O3S B4960104 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

Cat. No. B4960104
M. Wt: 284.4 g/mol
InChI Key: CNIMVLCIILGGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique properties and potential for use in various biochemical and physiological experiments. In

Mechanism of Action

The mechanism of action of 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the inhibition of various enzymes and signaling pathways in cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione is its potential for use in cancer research. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new cancer treatments. However, there are also limitations to its use in lab experiments. For example, its toxicity and potential side effects need to be carefully studied before it can be used in human clinical trials.

Future Directions

There are several future directions for research on 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione. One area of interest is in the development of new cancer treatments based on this compound. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Additionally, the potential use of this compound in the treatment of other diseases, such as inflammatory diseases, needs to be explored. Finally, the development of new synthesis methods for this compound may help to improve its yield and reduce its cost.

Synthesis Methods

The synthesis of 2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione involves the reaction of 2-butanone, ethyl mercaptan, and cyclohexanone in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, resulting in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as the temperature, solvent, and catalyst concentration.

Scientific Research Applications

2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of inflammatory diseases.

properties

IUPAC Name

2-butanoyl-5-(2-ethylsulfanylpropyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3S/c1-4-6-12(16)15-13(17)8-11(9-14(15)18)7-10(3)19-5-2/h10-11,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIMVLCIILGGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1C(=O)CC(CC1=O)CC(C)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyryl-5-(2-ethylthiopropyl)cyclohexane-1,3-dione

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